

Technical Guide: Acetamide-¹³C₂, ¹⁵N for Advanced Research Applications

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Compound of Interest

Compound Name: Acetamide-13C2,15N

Cat. No.: B15549121 Get Quote

This technical guide provides comprehensive information on Acetamide-¹³C₂,¹⁵N, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. It details the compound's properties, its application as an internal standard in quantitative analysis, and a general experimental protocol for its use.

Compound Identification and Properties

CAS Number: A specific CAS Registry Number for Acetamide-¹³C₂,¹⁵N is not individually assigned. In practice, it is commonly referenced by the CAS number of the unlabeled parent compound, Acetamide, which is 60-35-5.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both unlabeled Acetamide and the isotopically labeled Acetamide-¹³C₂, ¹⁵N.



Property	Acetamide (Unlabeled)	Acetamide- ¹³ C ₂ , ¹⁵ N (Computed)	Data Source(s)
Molecular Formula	C₂H₅NO	¹³ C ₂ H ₅ ¹⁵ NO	INVALID-LINK
Molar Mass	59.07 g/mol	62.05 g/mol	INVALID-LINK
Exact Mass	59.037113 g/mol	62.040858 Da	INVALID-LINK
Melting Point	79-82.3 °C	Not available	INVALID-LINK, INVALID-LINK
Boiling Point	221.2 °C	Not available	INVALID-LINK
Density	1.159 g/cm ³	Not available	INVALID-LINK
Solubility in Water	2000 g/L	High (assumed similar to unlabeled)	INVALID-LINK
Appearance	Colorless, deliquescent crystalline solid	Not available	INVALID-LINK
Odor	Mousy odor	Not available	INVALID-LINK

Core Application: Stable Isotope Dilution Mass Spectrometry

Acetamide-¹³C₂,¹⁵N serves as an ideal internal standard for quantitative analysis using stable isotope dilution (SID) coupled with mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The core principle of this method is the addition of a known quantity of the stable isotope-labeled standard to a sample.[3] This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.

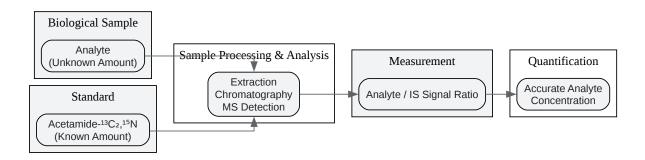
This allows for the correction of variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[3] Because the stable isotopelabeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the target analyte, it experiences the same extraction recovery and ionization suppression or



enhancement effects.[3] By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.[1]

Logical Workflow for Quantification

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for accurate quantification.



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Logical flow of quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Quantitative Analysis using LC-MS

This section outlines a general protocol for the quantification of unlabeled acetamide in a biological matrix (e.g., plasma) using Acetamide-¹³C₂,¹⁵N as an internal standard. This protocol can be adapted for other analytes where Acetamide-¹³C₂,¹⁵N is a suitable internal standard.

I. Preparation of Standards and Solutions

- Stock Solutions:
 - Prepare a stock solution of unlabeled acetamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare a stock solution of Acetamide-13C2,15N in the same solvent, also at 1 mg/mL.



- · Calibration Standards:
 - Perform serial dilutions of the unlabeled acetamide stock solution to create a series of calibration standards at concentrations ranging from the expected lower limit to the upper limit of quantification.
- Internal Standard Spiking Solution:
 - Dilute the Acetamide-¹³C₂,¹⁵N stock solution to a fixed concentration. This concentration should be chosen to provide a strong signal in the mass spectrometer without saturating the detector.

II. Sample Preparation

- Aliquoting: Aliquot a fixed volume of the biological sample (e.g., 100 μ L of plasma) into a microcentrifuge tube.
- Spiking: Add a small, precise volume of the internal standard spiking solution to each sample, calibration standard, and quality control sample.[4] This should be done at the earliest stage of sample preparation to account for any analyte loss during the process.[4][5]
 [6]
- Protein Precipitation: For plasma samples, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
- Vortex and Centrifuge: Vortex the samples thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

III. LC-MS Analysis

Chromatography:



- Use a suitable HPLC or UHPLC column (e.g., a C18 column) to separate the analyte from other matrix components.
- Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The goal is to achieve a sharp, well-defined peak for acetamide.
- Mass Spectrometry:
 - Operate the mass spectrometer in a positive ion electrospray ionization (ESI) mode.
 - Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for detection.
 - For SIM, monitor the m/z corresponding to the protonated molecule of unlabeled acetamide and Acetamide-¹³C₂, ¹⁵N.
 - For MRM, select appropriate precursor-to-product ion transitions for both the analyte and the internal standard.

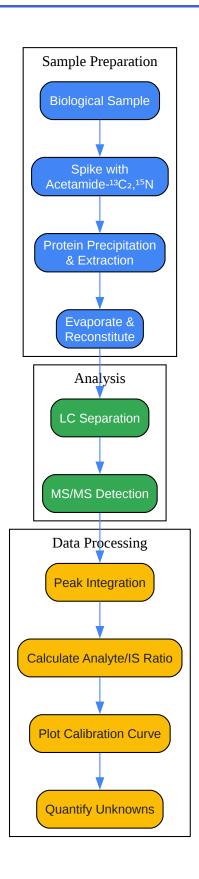
IV. Data Analysis

- Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the unlabeled acetamide to the peak area of the Acetamide-¹³C₂,¹⁵N against the concentration of the calibration standards.
- Quantification: Determine the concentration of acetamide in the unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

Experimental Workflow Diagram

The following diagram visualizes the key steps in the experimental workflow.





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Workflow for quantitative analysis using Acetamide- 13 C₂, 15 N as an internal standard.



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